molecular formula C30H32N4O3S B393917 2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B393917
M. Wt: 528.7g/mol
InChI Key: YTIPOPWTVVLZGD-UHFFFAOYSA-N
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Description

2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-component reactions. One common method is the tandem Knoevenagel-Michael reaction, which involves the condensation of aliphatic aldehydes, malononitrile, and cyclic CH-acids in the presence of a catalyst such as pyrrolidine in anhydrous ethanol . This process forms intermediate alkenes, which then undergo Michael addition and subsequent cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones and other oxidized derivatives.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts depending on the desired transformation .

Major Products

Mechanism of Action

The mechanism of action of 2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit topoisomerase and cytochrome enzymes, which are involved in the growth of cancer and fungal cells, respectively . The compound’s binding to these targets disrupts their normal function, leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C30H32N4O3S

Molecular Weight

528.7g/mol

IUPAC Name

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C30H32N4O3S/c1-30(2)13-21-27(22(35)14-30)26(17-10-11-23(36-3)24(12-17)37-4)20(16-32)28(33)34(21)29-19(15-31)18-8-6-5-7-9-25(18)38-29/h10-12,26H,5-9,13-14,33H2,1-4H3

InChI Key

YTIPOPWTVVLZGD-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C#N)N)C#N)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C#N)N)C#N)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C

Origin of Product

United States

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